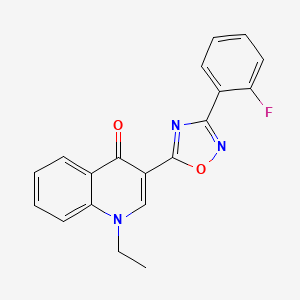
1-ethyl-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
Antitumor Activity
- Fluoroquinolone C3-Isostere Derivatives: Researchers synthesized and studied the antitumor activity of fluoroquinolone C3-isostere derivatives, including oxadiazole Mannich base derivatives. These compounds demonstrated significant potency against Hep-3B cancer cell lines, indicating their potential as antitumor agents (Hu Guoqianga, 2012).
Anti-inflammatory and Analgesic Properties
- Synthesis of Quinoxalinyl Oxadiazoles: A study synthesized new oxadiazoles with potential anti-inflammatory and analgesic activities. These compounds, derived from quinoxaline, showed promising activity in vivo (S. Wagle et al., 2008).
GABAA/Benzodiazepine Receptor Binding
- Imidazoquinoxaline Amides and Carbamates: Research focused on a series of compounds, including imidazoquinoxaline amides and carbamates, for their affinity to GABAA/benzodiazepine receptors. These compounds displayed a range of efficacies, suggesting potential for neuropharmacological applications (R. Tenbrink et al., 1994).
Antibacterial and Anticancer Agents
- Novel Derivatives of 8-Hydroxy Quinolone: Researchers synthesized novel 8-hydroxy quinolone substituted 1,3,4-oxadiazole compounds, which were evaluated for their antibacterial and anticancer properties. Certain compounds exhibited significant activity against MCF7 cancer cells and Staphylococcus aureus (V. Adimule et al., 2014).
Antimicrobial Properties
- Pyrazole-Appended Quinolinyl Chalcones: A study synthesized quinolinyl chalcones containing a pyrazole group, which showed promising antimicrobial properties against bacterial and fungal strains (R. Prasath et al., 2015).
HIV-1 Integrase Inhibition
- Structural Studies for HIV-1 Integrase Inhibition: Research was conducted on compounds as potential HIV-1 integrase inhibitors. The study provided insights into the structural and theoretical aspects, aiding in understanding their mode of action (Pierre Vandurm et al., 2009).
Antioxidant Properties
- Novel 1,3,4,2-Oxadiazaphosphepinoquinolinones: A series of novel 1,3,4,2-oxadiazaphosphepinoquinolinones were synthesized and evaluated for their antioxidant activities. Some compounds exhibited higher antioxidant activities than standard antioxidants (M. Hassan et al., 2017).
Propiedades
IUPAC Name |
1-ethyl-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c1-2-23-11-14(17(24)13-8-4-6-10-16(13)23)19-21-18(22-25-19)12-7-3-5-9-15(12)20/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFMBJAZXYYSEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-2-phenylimidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2617219.png)
![4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine](/img/structure/B2617225.png)
![N-(1-Cyanocyclopentyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide](/img/structure/B2617227.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2617228.png)
![N-(2-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617231.png)
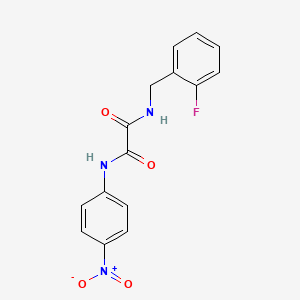
![4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2617233.png)
![N-methyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2617235.png)
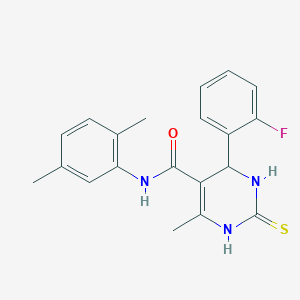
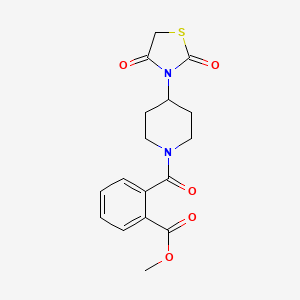
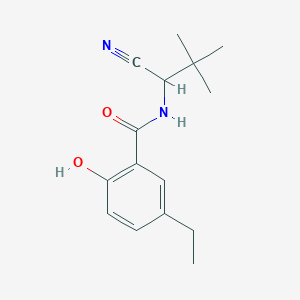
![N-(3,5-difluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617240.png)
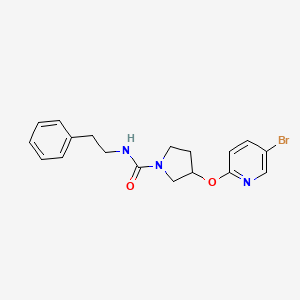
![Methyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B2617242.png)